molecular formula C6H9FO2 B1311674 (cis)-Ethyl 2-fluorocyclopropanecarboxylate CAS No. 84388-71-6

(cis)-Ethyl 2-fluorocyclopropanecarboxylate

Cat. No. B1311674
CAS RN: 84388-71-6
M. Wt: 132.13 g/mol
InChI Key: OGSXKPYGEILMIG-UHNVWZDZSA-N
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Description

“Cis-2-fluorocyclopropanecarboxylic acid” is a compound that has a molecular formula of C4H5FO2 . It’s a type of cyclopropane carboxylic acid that has a fluorine atom attached to it .


Synthesis Analysis

While specific synthesis methods for “(cis)-Ethyl 2-fluorocyclopropanecarboxylate” are not available, fluorine-containing cyclopropanes have been synthesized in the past . For example, the syntheses of substituted all-cis-1,2,3-trifluorocyclopropanes have been described .


Molecular Structure Analysis

The molecular structure of a compound similar to “(cis)-Ethyl 2-fluorocyclopropanecarboxylate”, namely “Cis-2-fluorocyclopropanecarboxylic acid”, has been reported . The compound has a molecular formula of C4H5FO2, an average mass of 104.080 Da, and a monoisotopic mass of 104.027359 Da .

Scientific Research Applications

Stereoselective Synthesis

A notable application of (cis)-Ethyl 2-fluorocyclopropanecarboxylate involves its use in stereoselective synthesis . Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation method for the effective stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, showcasing the compound's role in synthesizing electron-deficient olefin and diazoacetates (Shibue & Fukuda, 2014).

Biological Evaluation

Boztaş et al. (2019) explored the biological evaluation of bromophenol derivatives with a cyclopropyl moiety, derived from the reaction involving (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work demonstrated effective inhibition of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, highlighting potential therapeutic applications (Boztaş et al., 2019).

Advanced Organic Synthesis Techniques

Zhang, Gong, and Wang (2013) developed a two-step sequence to ethyl α-fluorocyclopropanecarboxylates, showcasing advanced organic synthesis techniques that facilitate the smooth conversion of ethyl α-chlorocyclopropanecarboxylates into their monofluorinated analogues. This method exemplifies the compound's utility in creating structurally diverse molecules (Zhang, Gong, & Wang, 2013).

Exploration of Chemical Properties

Research by Matsuo, Tani, and Hayakawa (2004) on synthesizing cis-2-Fluorocyclopropylamine further underscores the chemical versatility of (cis)-Ethyl 2-fluorocyclopropanecarboxylate. Their work involves stereoselective cyclopropanation under phase-transfer conditions, leading to significant advancements in the field of cyclopropane chemistry (Matsuo, Tani, & Hayakawa, 2004).

Antiviral Activity

The synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides by Rosen et al. (2004) demonstrate the potential of (cis)-Ethyl 2-fluorocyclopropanecarboxylate derivatives in medical research. Their work emphasizes the compound's role in developing nucleoside analogues with activity against herpes simplex viruses (Rosen et al., 2004).

properties

IUPAC Name

ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXKPYGEILMIG-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 2-fluorocyclopropanecarboxylate

Synthesis routes and methods I

Procedure details

Sodium borohydride (170 mg, 4.50 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of ethyl 1-chloro-2-fluoro-cyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (1b)”) (cis/trans=95/5) (500 mg, 3.00 mmol). Cobalt chloride hexahydrate (3.6 mg, 0.015 mmol) was added to the resultant solution at the same temperature. After completion of addition, the resultant mixture was stirred at 40° C. for one hour. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 381.3 mg (yield: 96%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
96%

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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reactant
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Synthesis routes and methods III

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 2-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.54 g of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (50 kgf/cm2) for 24 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 100%, the yield was 88.9% and the cis:trans ratio was 1.4:1. The analytical data of the title compound are as follows.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 1-chloro-2-fluoro-1-cyclopropanecarboxylate (cis:trans=1.4:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.18 mg of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under an elevated hydrogen gas atmosphere (10 kgf/cm2) for 48 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 95%, the yield was 81% and the cis:trans ratio was 0.3:1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

An internal glass tube was introduced into an autoclave and 0.5 g of ethyl 2-bromo-2-fluoro-1-cyclopropanecarboxylate (cis:trans=0.8:1), 0.5 ml of Raney nickel and 5 ml of ethanol were fed thereinto. Then 0.43 g of 1,2-diaminoethane was further added and the mixture was stirred at room temperature under a hydrogen gas atmosphere (1 kgf/cm2) for 24 hours. After the completion of the reaction, the catalyst was filtered off. Then the reaction mixture containing the title compound was analyzed by gas chromatography. As a result, it was found out that the reaction conversion rate was 100%, the yield was 78% and the cis:trans ratio was 0.8:1.
Name
ethyl 2-bromo-2-fluoro-1-cyclopropanecarboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Reactant of Route 4
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Reactant of Route 5
(cis)-Ethyl 2-fluorocyclopropanecarboxylate
Reactant of Route 6
(cis)-Ethyl 2-fluorocyclopropanecarboxylate

Citations

For This Compound
2
Citations
A Imura, M Itoh, A Miyadera - Tetrahedron: Asymmetry, 1998 - Elsevier
… This was selected from soil, cultivating with cis-ethyl-2-fluorocyclopropanecarboxylate 4a as the sole carbon source at 30C for 7 days. The identification of bacteria (DSC 4011) was …
Number of citations: 17 www.sciencedirect.com
K Nakamura, T Matsuda - Organic Reactions in Water …, 2007 - Wiley Online Library
… cis-ethyl-2-fluorocyclopropanecarboxylate by Micrococcus sp.(DSC 4011) afforded the corresponding (1R, 2R)-acid in 76% ee remaining the (1S, 2S)-acetate in 98% ee (E= 36). The …
Number of citations: 5 onlinelibrary.wiley.com

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